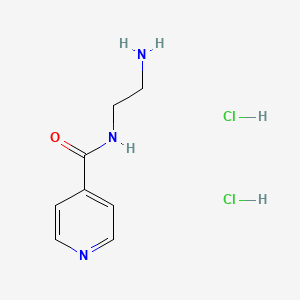

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride

Description

Properties

IUPAC Name |

N-(2-aminoethyl)pyridine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c9-3-6-11-8(12)7-1-4-10-5-2-7;;/h1-2,4-5H,3,6,9H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTBBSDHPDZYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride typically involves the reaction of 4-cyanopyridine with ethylenediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

Reduction: Formation of ethylamine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridine-4-Carboxamide Derivatives

- N-(Adamantan-1-yl)pyridine-4-carboxamide (): Structure: Replaces the 2-aminoethyl group with a bulky adamantane moiety. Applications: Used in coordination chemistry (e.g., Mn(II) complexes for phase-transition materials) due to its rigid, hydrophobic adamantane group. The carboxamide oxygen participates in hydrogen bonding, stabilizing crystal lattices . Synthesis: Prepared via reaction of adamantane-1-amine with pyridine-4-carbonyl chloride, followed by HCl treatment .

- (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride (): Structure: Features a piperidin-3-yl group instead of 2-aminoethyl. Applications: Likely explored for chiral recognition in enzyme inhibition (e.g., kinase inhibitors) due to the stereogenic center in the piperidine ring. Synthesis: Involves coupling pyridine-4-carboxylic acid with (R)-piperidin-3-amine under Schotten-Baumann conditions, followed by dihydrochloride salt formation .

Pyridine-3-Carboxamide Analogs ():

- N-(2-Aminoethyl)-2-chloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}pyridine-3-carboxamide dihydrochloride (Compound 67): Structure: Pyridine-3-carboxamide core with a 2-chloro substituent and a 4-chlorobenzyloxy-phenyl group. Applications: Demonstrated anti-parasitic activity against Trypanosoma brucei due to halogenated aromatic groups enhancing membrane permeability . Synthesis: Prepared via alkylation, reduction, and amide coupling, yielding 75% efficiency .

Functional Group Modifications

Aminoethyl vs. Other Amine Substituents

- 2-Aminoethyl Group: Enhances water solubility (via protonation) and enables conjugation with biomolecules (e.g., peptides).

- Adamantane or Piperidine Groups : Increase hydrophobicity and steric bulk, favoring interactions with hydrophobic enzyme pockets or metal ions .

Dihydrochloride Salt vs. Free Base

Critical Analysis of Structural Impact on Function

- Aminoethyl Group: Facilitates cationic charge at physiological pH, enhancing solubility and electrostatic interactions with nucleic acids or enzymes.

- Halogen Substituents (e.g., Cl, CF₃ in ): Improve lipophilicity and target binding via halogen bonding .

- Bulky Groups (Adamantane, Piperidine) : Enhance thermal stability in materials science but may reduce bioavailability in drug design .

Biological Activity

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is a pyridine derivative characterized by an aminoethyl side chain and a carboxamide functional group. Its synthesis typically involves the reaction of pyridine-4-carboxylic acid with ethylene diamine, followed by hydrochloric acid treatment to yield the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is known to modulate enzyme activity, which can lead to several cellular responses:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism.

- Protein Binding : The compound exhibits binding affinity for certain proteins, influencing their function and stability.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

2. Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Enzyme Interaction

A study focused on the interaction between this compound and specific enzymes revealed that the compound effectively inhibited the activity of certain metabolic enzymes involved in cancer cell proliferation. The inhibition was quantified using IC50 values, demonstrating significant potency at low concentrations (e.g., IC50 = 0.05 μM for RPA194 degradation) in U2OS osteosarcoma cells .

Case Study 2: Cytotoxic Effects

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that this compound induced cell death through apoptosis, with observable morphological changes such as membrane blebbing and cell rounding at concentrations as low as 0.1 μM .

Comparison with Similar Compounds

When comparing this compound with structurally similar compounds like isonicotinamide and nicotinamide, it was found that while they share some chemical properties, their biological activities differ significantly. For instance:

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, anti-inflammatory, cytotoxic |

| Isonicotinamide | Antimicrobial |

| Nicotinamide | Metabolic regulation |

This uniqueness in biological activity enhances its value in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.